

2-Ethylhexyl 4-(dimethylamino)benzoate

chemical properties and structure

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Compound of Interest

Compound Name: 2-Ethylhexyl 4-(dimethylamino)benzoate

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An In-depth Technical Guide to **2-Ethylhexyl 4-(dimethylamino)benzoate**: Chemical Properties and Structure

Introduction

2-Ethylhexyl 4-(dimethylamino)benzoate, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name Ethylhexyl Dimethyl PABA or its common trade name Padimate O, is an organic compound widely utilized as a key ingredient in sunscreens and other cosmetic products for its efficacy as a UV-B absorbing agent.^{[1][2]} It is an ester formed from the condensation of 2-ethylhexanol and 4-(dimethylamino)benzoic acid.^{[3][4]} This compound is a colorless to yellow, oily liquid that is insoluble in water.^{[1][3]} Its primary function in dermatological and cosmetic formulations is to absorb ultraviolet radiation in the UV-B range, thereby protecting the skin from sun damage.^{[3][5]} This technical guide provides a detailed overview of its chemical properties, structure, and common experimental protocols for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Ethylhexyl 4-(dimethylamino)benzoate** are summarized in the table below. These properties are crucial for its application in various formulations and for its analysis and characterization in a laboratory setting.

Property	Value
IUPAC Name	2-ethylhexyl 4-(dimethylamino)benzoate[6][7]
Synonyms	Padimate O, Octyl dimethyl PABA, Eusolex 6007, Escalol 507[5][8]
CAS Number	21245-02-3[9][10]
Molecular Formula	C ₁₇ H ₂₇ NO ₂ [5][11]
Molecular Weight	277.40 g/mol [5][12]
Appearance	Colorless to yellow, oily liquid[1][11]
Boiling Point	325 °C (lit.)[1][12]
Density	0.995 g/mL at 25 °C (lit.)[1][12]
Refractive Index (n _{20/D})	1.542 (lit.)[1][12]
Solubility	Soluble in alcohol and mineral oil; practically insoluble in water, glycerin, and propylene glycol.[6]

Chemical Structure

2-Ethylhexyl 4-(dimethylamino)benzoate is a benzoate ester.[1] The molecule consists of a p-(dimethylamino)benzoic acid moiety esterified with a 2-ethylhexyl group. This structure is responsible for its oil solubility and its UV-absorbing properties.

Structural Identifiers

- SMILES:CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C[6][12]
- InChI:InChI=1S/C17H27NO2/c1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h9-12,14H,5-8,13H2,1-4H3[6][12]

Caption: Chemical structure of **2-Ethylhexyl 4-(dimethylamino)benzoate**.

Experimental Protocols

The characterization and quantification of **2-Ethylhexyl 4-(dimethylamino)benzoate** in various matrices, such as cosmetic formulations and biological samples, are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of **2-Ethylhexyl 4-(dimethylamino)benzoate** is reverse-phase HPLC.[\[13\]](#)[\[14\]](#)

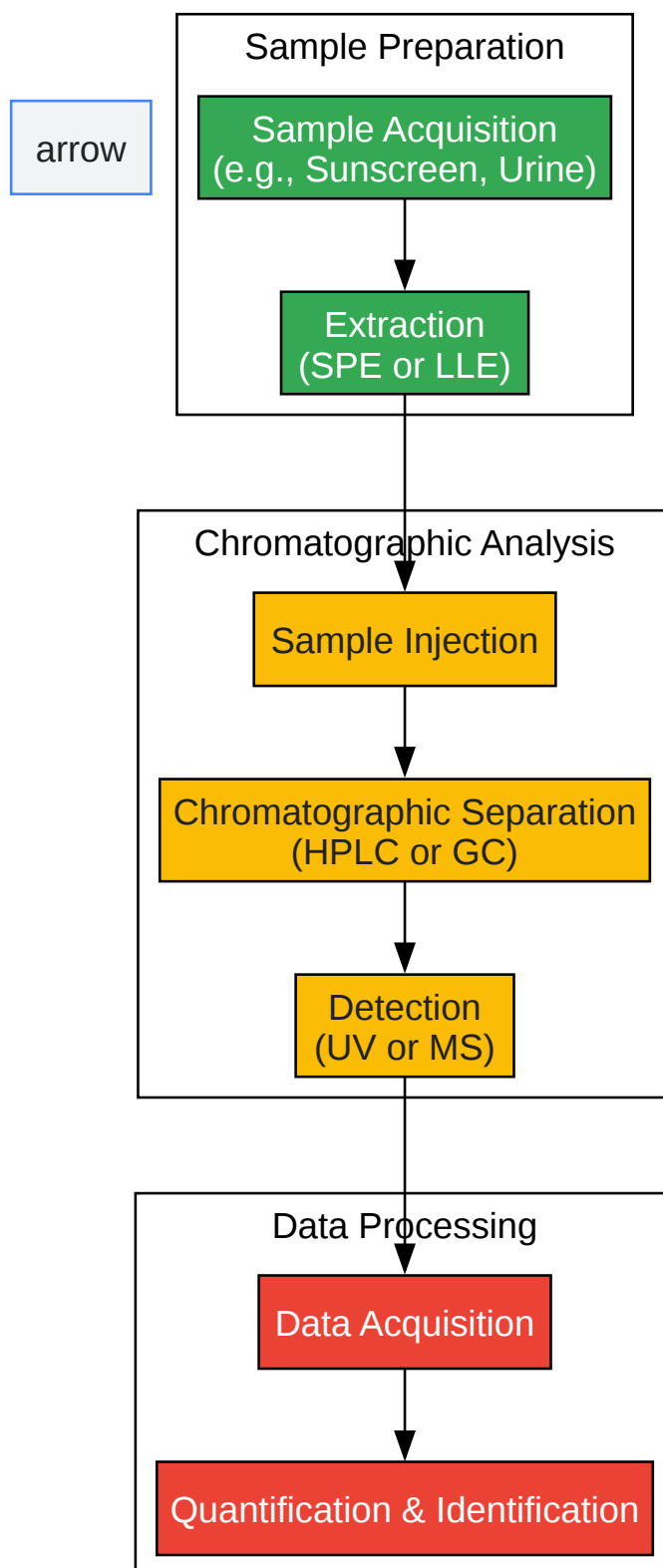
- Objective: To separate and quantify **2-Ethylhexyl 4-(dimethylamino)benzoate** in a sample.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 or Newcrom R1 reverse-phase column is often suitable.[\[13\]](#)[\[14\]](#)
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. [\[13\]](#)[\[14\]](#) For Mass Spectrometry (MS) detection, formic acid is preferred over phosphoric acid.[\[13\]](#)[\[14\]](#)
- Detection: UV detection at the wavelength of maximum absorbance for the analyte (around 310 nm).
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a series of calibration standards with known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of **2-Ethylhexyl 4-(dimethylamino)benzoate**, particularly for confirming its presence and identifying its metabolites in biological samples.[\[15\]](#)[\[16\]](#)

- Objective: To identify and quantify **2-Ethylhexyl 4-(dimethylamino)benzoate** and its biotransformation products.
- Sample Preparation: For biological samples like urine, a pre-concentration and clean-up step such as solid-phase extraction (SPE) or membrane-assisted liquid-liquid extraction is often required.[\[16\]](#)[\[17\]](#)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column is typically used.
- Carrier Gas: Helium is the most common carrier gas.
- Ionization: Electron ionization (EI) is commonly used.
- Detection: The mass spectrometer is operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[15]
- Data Analysis: The identification of the compound is based on its retention time and the fragmentation pattern in its mass spectrum, which is then compared to a reference standard or a spectral library.[8]



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Caption: General workflow for the analysis of **2-Ethylhexyl 4-(dimethylamino)benzoate**.

Conclusion

2-Ethylhexyl 4-(dimethylamino)benzoate is a well-characterized organic compound with significant applications in the cosmetics industry as a UV-B filter. Its chemical and physical properties are well-documented, enabling its effective formulation and analysis. Standard chromatographic methods such as HPLC and GC-MS provide reliable and sensitive means for its quantification and identification in various matrices. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential information on the core chemical properties, structure, and analytical methodologies for this compound.

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